molecular formula C24H26N4O2 B2972618 N-benzhydryl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide CAS No. 1171401-74-3

N-benzhydryl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

Cat. No.: B2972618
CAS No.: 1171401-74-3
M. Wt: 402.498
InChI Key: QYMHACBBLLLZBP-UHFFFAOYSA-N
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Description

N-benzhydryl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide (CAS: 1171401-74-3) is a heterocyclic organic compound with a molecular formula of C24H26N4O2 and a molecular weight of 402.5 g/mol . Its structure features three key components:

  • A benzhydryl group (diphenylmethyl) linked to the carboxamide nitrogen.
  • A piperidine ring substituted at the 4-position with a 5-cyclopropyl-1,3,4-oxadiazole moiety.
  • A carboxamide bridge connecting the benzhydryl and piperidine groups.

Properties

IUPAC Name

N-benzhydryl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c29-24(25-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18)28-15-13-20(14-16-28)23-27-26-22(30-23)19-11-12-19/h1-10,19-21H,11-16H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYMHACBBLLLZBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzhydryl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, emphasizing its therapeutic applications and mechanisms of action.

Structure and Composition

The molecular formula of this compound is C24H26N4O2C_{24}H_{26}N_{4}O_{2} with a molecular weight of 402.5 g/mol. The compound features a piperidine core substituted with a benzhydryl group and a cyclopropyl oxadiazole moiety, contributing to its biological activity.

PropertyValue
Molecular FormulaC24H26N4O2C_{24}H_{26}N_{4}O_{2}
Molecular Weight402.5 g/mol
CAS Number1171401-74-3

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives of benzhydrylpiperazine have demonstrated significant inhibition against Mycobacterium tuberculosis, with selectivity indices exceeding 30, indicating low cytotoxicity while maintaining potent antituberculosis activity . This suggests that the oxadiazole moiety may enhance lipophilicity and facilitate membrane permeability, crucial for antimicrobial efficacy.

Anticancer Properties

Compounds containing piperidine structures have been associated with anticancer activities. Studies indicate that derivatives exhibit moderate to high potency against various cancer cell lines. For example, certain benzhydryl derivatives have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells. The structure’s ability to interact with multiple biological targets is believed to play a significant role in its anticancer efficacy.

The mechanism by which this compound exerts its effects is multifaceted:

  • Calcium Channel Modulation : Similar compounds have been reported to act as calcium channel blockers, which can influence cellular excitability and neurotransmitter release .
  • Inhibition of Enzymatic Activity : The oxadiazole ring may interact with specific enzymes or receptors involved in disease processes, potentially leading to reduced tumor growth or microbial viability.

Study 1: Antimycobacterial Evaluation

A study evaluated the antitubercular activity of a series of benzhydryl derivatives against Mycobacterium tuberculosis H37Rv strain. The compounds were assessed for their ability to inhibit bacterial growth in vitro. Results indicated that certain derivatives exhibited significant activity with low cytotoxicity, supporting their potential as therapeutic agents against tuberculosis .

Study 2: Anticancer Activity Assessment

In another investigation focusing on anticancer properties, various piperidine derivatives were tested against multiple cancer cell lines (e.g., HT-29 and TK-10). The study found that some compounds led to a marked reduction in cell viability and induced apoptosis through mitochondrial pathways . This highlights the therapeutic potential of structurally related compounds in cancer treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues: Oxadiazole-Containing Derivatives

Compound A : N-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide (CAS: 850935-88-5)
  • Molecular Formula : C18H22N4O4S
  • Molecular Weight : 390.46 g/mol
  • Key Features :
    • Contains a benzamide core instead of a piperidine-carboxamide.
    • Substituted with a sulfonyl group linked to a 2-methylpiperidine moiety.
    • Shares the 5-cyclopropyl-1,3,4-oxadiazole ring but lacks the benzhydryl group .
Compound B : N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide (CAS: 850935-95-4)
  • Molecular Formula : C16H18N4O5S
  • Molecular Weight : 378.4 g/mol
  • Key Features :
    • Similar benzamide-sulfonyl scaffold but replaces 2-methylpiperidine with morpholine .
    • Exhibits lower molecular weight and higher polarity (XLogP3 = 0.3) compared to the main compound .
Parameter Main Compound Compound A Compound B
Core Structure Piperidine-carboxamide Benzamide-sulfonyl Benzamide-sulfonyl
Oxadiazole Substituent Cyclopropyl Cyclopropyl Cyclopropyl
Key Functional Group Benzhydryl 2-Methylpiperidine Morpholine
Molecular Weight (g/mol) 402.5 390.46 378.4
XLogP3 N/A N/A 0.3

Structural Implications :

  • Compound A and B prioritize sulfonyl-linked substituents, which may favor hydrogen bonding or target-specific interactions.

Functional Analogues: Tetrazole- and Triazole-Based Derivatives

Compound C : N′-5-Tetrazolyl-N-aroylthioureas
  • Key Features :
    • Replaces oxadiazole with a tetrazole ring .
    • Demonstrates herbicidal and plant growth regulation activity (e.g., compound 2h and 2j in ) .
Compound D : N-(1H-3-Carboxy-1,2,4-triazol-5-yl)-N′-aryloxyacetylureas
  • Key Features :
    • Contains a triazole-carboxylic acid core.
    • Shows plant growth-promoting activity due to structural mimicry of phytohormones .
Parameter Main Compound Compound C Compound D
Heterocycle 1,3,4-Oxadiazole Tetrazole Triazole
Biological Activity Unknown Herbicidal Plant growth
Polarity Moderate High (thiourea) High (carboxylic acid)

Functional Implications :

  • The oxadiazole in the main compound may offer superior metabolic stability compared to tetrazole or triazole derivatives.

Q & A

Basic Question: What are the recommended synthetic pathways for N-benzhydryl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves coupling a piperidine-carboxamide scaffold with a cyclopropane-substituted oxadiazole moiety. Key steps include:

  • Cyclopropane functionalization : Introduce the cyclopropyl group via [2+1] cycloaddition using diazo compounds under catalytic conditions (e.g., Rh(II) catalysts) .
  • Oxadiazole formation : Utilize hydrazide intermediates cyclized with carbon disulfide or cyanogen bromide under acidic conditions .
  • Piperidine coupling : Employ carbodiimide-mediated amide bond formation between the benzhydryl-piperidine and oxadiazole-carboxylic acid derivatives .
    Optimization : Use factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to maximize yield and purity .

Basic Question: How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

  • Single-crystal X-ray diffraction (SC-XRD) : Resolve molecular geometry and confirm stereochemistry. Parameters like R-factor (<0.06) and data-to-parameter ratios (>7:1) ensure reliability .
  • Spectroscopic techniques :
    • NMR : Compare experimental 1^1H/1313C shifts with computational predictions (DFT/B3LYP/6-31G* basis set).
    • FTIR : Validate functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .
  • Mass spectrometry : Confirm molecular ion ([M+H]+^+) and fragmentation patterns against theoretical simulations .

Advanced Question: What computational strategies are effective for predicting the biological activity of this compound?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, GPCRs). Validate docking poses with MD simulations (NAMD/GROMACS) to assess binding stability .
  • QSAR modeling : Develop quantitative structure-activity relationships using descriptors like LogP, topological polar surface area (TPSA), and H-bond donor/acceptor counts. Train models with datasets from analogous oxadiazole derivatives .
  • ADMET prediction : Tools like SwissADME or pkCSM predict pharmacokinetic properties (e.g., blood-brain barrier permeability, CYP450 inhibition) to prioritize in vitro testing .

Advanced Question: How can researchers resolve contradictions in biological assay data (e.g., varying IC50 values across studies)?

Methodological Answer:

  • Assay standardization :
    • Control variables: Cell line passage number, serum concentration, and incubation time .
    • Use reference compounds (e.g., staurosporine for kinase inhibition) to normalize results.
  • Data analysis :
    • Apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers.
    • Perform dose-response curve fitting (GraphPad Prism) to calculate Hill slopes and assess assay robustness .
  • Mechanistic follow-up : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics and rule off-target effects .

Basic Question: What analytical techniques are suitable for assessing purity and stability?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm). Optimize mobile phase (e.g., acetonitrile/0.1% TFA) to achieve resolution (R > 2.0) .
  • Thermogravimetric analysis (TGA) : Monitor decomposition temperatures to assess thermal stability.
  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation products .

Advanced Question: How can researchers design experiments to elucidate the compound’s mechanism of action?

Methodological Answer:

  • Omics approaches :
    • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
    • Proteomics : SILAC (stable isotope labeling) to quantify protein expression changes .
  • Pathway analysis : Use KEGG or Reactome databases to map enriched pathways (e.g., apoptosis, PI3K-Akt).
  • CRISPR/Cas9 knockout : Validate target involvement by knocking out candidate genes and measuring resistance .

Advanced Question: What methodologies are recommended for studying metabolic pathways and metabolite identification?

Methodological Answer:

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor. Analyze metabolites via LC-MS/MS (Q-TOF) .
  • Stable isotope tracing : Use 13^{13}C-labeled compound to track metabolite incorporation.
  • CYP450 inhibition assays : Fluorescent probes (e.g., Vivid® CYP450 kits) to identify metabolizing enzymes .

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